Harmol Demonstrates 3.3-Fold More Potent CYP3A4 Inhibition Than Harmine
In human liver microsome incubation assays, harmol exhibited noncompetitive inhibition of CYP3A4 with a Ki of 5.13 μM, which is 3.3-fold more potent (lower Ki) than harmine (Ki = 16.76 μM). Harmane showed even stronger inhibition (Ki = 1.66 μM), but harmol occupies an intermediate potency position with distinct structural determinants conferred by its 7-hydroxy substitution. [1]
| Evidence Dimension | CYP3A4 inhibition constant (Ki) |
|---|---|
| Target Compound Data | 5.13 μM |
| Comparator Or Baseline | Harmine: 16.76 μM; Harmane: 1.66 μM; Harmaline: not reported as CYP3A4 inhibitor in this study |
| Quantified Difference | 3.3-fold lower Ki vs. harmine; 3.1-fold higher Ki vs. harmane |
| Conditions | Human liver microsomes; UPLC/HPLC quantification; noncompetitive inhibition mode |
Why This Matters
For ADME-Tox screening and drug interaction studies, harmol provides a distinct CYP3A4 inhibition profile that is neither as potent as harmane nor as weak as harmine, enabling graded concentration-response experiments within the β-carboline series.
- [1] Zhao T, He YQ, Wang J, Ding KM, Wang CH, Wang ZT. Inhibition of human cytochrome P450 enzymes 3A4 and 2D6 by β-carboline alkaloids, harmine derivatives. Phytother Res. 2011;25(11):1671-1677. View Source
